2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Description

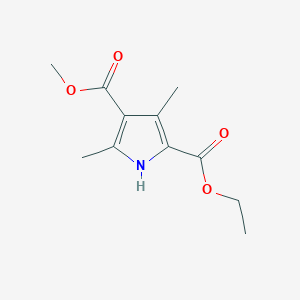

2-Ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative with ester functional groups at positions 2 (ethyl) and 4 (methyl) and methyl substituents at positions 3 and 5 of the pyrrole ring (Fig. 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of thiazole derivatives via amination reactions . Its structure is confirmed by spectroscopic methods, including $ ^1H $-NMR, which reveals characteristic signals for ethyl and methyl ester groups (e.g., δ 4.20 ppm for -COOCH$2$CH$3$ and δ 1.30 ppm for -COOCH$_3$) .

Properties

IUPAC Name |

2-O-ethyl 4-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-5-16-11(14)9-6(2)8(7(3)12-9)10(13)15-4/h12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFJOSFCIPKJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353430 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659815 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21898-57-7 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H15NO4

Molecular Weight : 225.24 g/mol

CAS Number : [Not specified in the search results]

IUPAC Name : 2-Ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

The compound features a pyrrole ring substituted with ethyl and methyl groups at specific positions, contributing to its reactivity and potential applications.

Applications in Organic Synthesis

-

Synthesis of Pyrrole Derivatives :

- The compound serves as an important intermediate in the synthesis of various pyrrole derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

- Flash Vacuum Pyrolysis (FVP) :

- Knorr-Type Reactions :

Medicinal Chemistry Applications

-

Antitumor Activity :

- Some derivatives of pyrrole compounds have shown promising antitumor activities in preclinical studies. The structural modifications of this compound may enhance its biological activity against cancer cells.

- Antimicrobial Properties :

-

Case Study on Antitumor Activity :

- A study published in Journal of Medicinal Chemistry investigated the antitumor effects of pyrrole derivatives synthesized from the compound. Results indicated a dose-dependent response against various cancer cell lines, highlighting the potential for developing new anticancer agents.

-

Exploration of Antimicrobial Properties :

- Research conducted on the antimicrobial efficacy of pyrrole derivatives showed that modifications to the basic structure significantly enhanced activity against Gram-positive bacteria. This study suggests that further exploration into the structure-activity relationship could yield potent antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole Dicarboxylate Derivatives

*Calculated based on molecular formula C${12}$H${17}$NO$_4$.

Key Observations:

- Steric Effects : The tert-butyl group in 2-tert-butyl derivatives introduces steric hindrance, influencing crystal packing via dimer formation .

- Hydrogen Bonding : The hydroxyl group in dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate stabilizes the structure via intramolecular H-bonding, reducing oxidation susceptibility .

Key Observations:

- Amination : The title compound is synthesized via nucleophilic substitution, retaining the pyrrole core while introducing thiazole moieties .

- Knorr-Type Reactions: Widely used for pyrrole dicarboxylates, these methods favor ester retention at specific positions .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Biological Activity

2-Ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 239.27 g/mol. The structure features a pyrrole ring with two carboxylate groups and ethyl and methyl substituents that influence its reactivity and biological interactions.

Structural Characteristics

- Pyrrole Ring : The core structure is a five-membered ring containing nitrogen.

- Substituents : The presence of ethyl and methyl groups enhances lipophilicity, potentially affecting bioavailability.

Synthesis

The synthesis of this compound typically involves a Knorr-type reaction starting from appropriate precursors such as methyl 3-oxopentanoate. This method allows for the introduction of various substituents on the pyrrole ring, leading to derivatives with enhanced biological activities .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. Notably, compounds similar to this compound have shown IC50 values in the low micromolar range against leukemia cells .

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| A | CLL HG-3 | <10 | Potent antiproliferative effect |

| B | Burkitt’s Lymphoma | <10 | Significant reduction in cell viability |

| C | Various solid tumors | <20 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that certain pyrrole derivatives possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

- Antiviral Activity : In a study evaluating various heterocyclic compounds, derivatives similar to our compound exhibited antiviral activity against the tobacco mosaic virus (TMV), demonstrating protective effects at concentrations around 500 µg/mL .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of pyrrole derivatives showed that compounds with similar structures had MIC values indicating effective inhibition of bacterial growth .

Q & A

Q. What are the established synthetic routes for preparing 2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step condensation and esterification reactions. A common approach is the Knorr pyrrole synthesis, where β-keto esters react with amines under acidic conditions. For example, describes the synthesis of analogous pyrrole dicarboxylates via cyclization of β-keto ester precursors, achieving yields of ~60–75% under reflux with acetic acid as a catalyst . highlights the use of alkylation and ester exchange reactions, where steric hindrance from ethyl and methyl groups necessitates careful temperature control (60–80°C) to prevent side products .

Optimization Strategies:

- Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves ester byproducts.

Q. Table 1: Synthetic Methods Comparison

| Method | Precursors | Conditions | Yield | Reference |

|---|---|---|---|---|

| Knorr Cyclization | β-Keto esters + amines | AcOH, reflux | 60–75% | |

| Alkylation-Ester Exchange | Ethyl/methyl carboxylates | 60–80°C, DMF | 50–65% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR resolves substituent positions. For example, methyl groups at C3 and C5 appear as singlets at δ 2.10–2.25 ppm, while ester protons (CO₂Et) show quartets near δ 4.10–4.30 ppm () .

- ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and quaternary carbons (δ 120–130 ppm).

- X-Ray Crystallography:

- Monoclinic crystal systems (e.g., P21/c) with unit cell parameters (a = 10.389 Å, b = 15.180 Å) validate spatial arrangements (). Hydrogen-bonding networks (O–H···O) stabilize the lattice .

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.12 (s, 3H, C3-CH₃), δ 4.22 (q, J=7.1 Hz, CO₂Et) | |

| X-Ray | a = 10.389 Å, β = 99.63°, Z = 4 |

Advanced Research Questions

Q. How can computational chemistry predict this compound’s reactivity in forming macrocyclic complexes like corroles or porphyrins?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to assess electron density at reactive sites (e.g., α-positions of pyrrole). notes that electron-withdrawing ester groups deactivate the pyrrole ring, requiring metal templates (e.g., Cu²⁺) to facilitate macrocyclization .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., toluene vs. DMSO) on self-assembly. High dielectric solvents disrupt π-π stacking, reducing corrole yields.

Experimental Validation:

- UV-Vis Spectroscopy: Monitor Soret band formation (~400 nm) during corrole synthesis.

- ESI-MS: Confirm macrocycle formation (e.g., m/z 600–650 for metal-corrole adducts).

Q. What strategies resolve discrepancies in spectroscopic data when analyzing derivatives of this pyrrole dicarboxylate?

Methodological Answer:

- Dynamic NMR: Detect rotational barriers in ester groups. For example, coalescence temperature experiments reveal restricted rotation in bulky substituents (e.g., ethyl vs. methyl), explaining split signals in ¹H NMR .

- 2D-COSY/HSQC: Assign overlapping signals in complex derivatives. used HSQC to correlate C3-CH₃ (δ 2.12 ppm) with its carbon (δ 12.5 ppm) in a dihydroxy analog .

- Crystallographic Refinement: Resolve ambiguities in substituent orientation. employed SHELXTL to refine disorder models in acetylated derivatives .

Case Study:

A derivative with conflicting NOESY correlations (C4-CH₃ vs. C5-CH₃) was resolved via X-ray data, confirming a trans configuration of methyl groups .

Q. How does steric hindrance from substituents influence the compound’s reactivity in polymer chemistry applications?

Methodological Answer:

- Steric Maps: Generate using molecular modeling software (e.g., Spartan) to visualize substituent bulk. Ethyl groups at C2/C4 create steric barriers, reducing electrophilic substitution rates at C3/C5.

- Kinetic Studies: Compare polymerization rates (e.g., radical-initiated) with less hindered analogs. notes that 3,5-dimethyl groups enhance thermal stability in polymers but reduce solubility .

Q. Table 3: Reactivity in Polymerization

| Substituent Pattern | Solubility (THF) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| 2-Ethyl, 4-Methyl | Moderate | 220–240 | |

| Unsubstituted Pyrrole | High | 180–200 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.